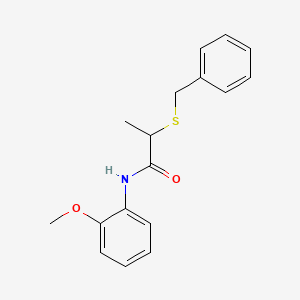![molecular formula C13H15ClN4S B4019992 N-(2-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4019992.png)
N-(2-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
説明
Synthesis Analysis
The synthesis of N-(2-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea and related derivatives typically involves the reaction of amines with isothiocyanates or thiocarbonyl compounds in the presence of suitable catalysts. For example, Yusof et al. (2010) synthesized a series of N-(3,4-dichlorophenyl)-N′-substituted thiourea derivatives characterized by IR, 1H, and 13C NMR spectroscopy, demonstrating the versatility of thiourea synthesis methods (Yusof, Jusoh, Khairul, & Yamin, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is typically analyzed using spectroscopic techniques and X-ray crystallography. Saeed and Parvez (2005) described the crystal structure of a thiourea compound, highlighting the importance of hydrogen bonding and molecular geometry in determining the structural characteristics of these compounds (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thiourea derivatives participate in a variety of chemical reactions, including cycloadditions and substitutions, owing to their reactive thiol and amino groups. Xie et al. (2019) demonstrated the use of thiourea in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, providing an efficient route to diverse 2-amino-dihydrothiophenes, illustrating the reactivity and versatility of thiourea derivatives (Xie, Zhao, Qin, Suo, Qu, & Guo, 2019).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. The crystalline structure, determined by X-ray diffraction, reveals insights into the stability and packing of these compounds in the solid state. The detailed structural analysis by Saeed et al. (2017) provides examples of how the physical properties of thiourea compounds can be deduced from their molecular and crystal structures (Saeed, Ashraf, Erben, & Simpson, 2017).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including their reactivity towards nucleophiles and electrophiles, are key to their applications in synthetic chemistry. Their ability to act as ligands, forming complexes with various metals, and their participation in the synthesis of heterocyclic compounds highlight the chemical versatility of thiourea derivatives. The study by Landreau, Deniaud, and Meslin (2003) on the regioselective synthesis of biheterocyclic compounds using thiourea exemplifies the chemical utility of these compounds (Landreau, Deniaud, & Meslin, 2003).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-11-4-1-2-5-12(11)17-13(19)16-6-3-8-18-9-7-15-10-18/h1-2,4-5,7,9-10H,3,6,8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVKGSOLMIIZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4019923.png)
![N-(3-ethoxybenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]cyclopropanamine](/img/structure/B4019924.png)



![ethyl 4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4019953.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-phenoxypropanamide](/img/structure/B4019964.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B4019966.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide](/img/structure/B4019970.png)
![2-{[(1-phenylethyl)thio]methyl}-1H-benzimidazole](/img/structure/B4019978.png)
![1-(4-bromophenoxy)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4019986.png)
![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4020000.png)
![N-(3-acetylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4020006.png)